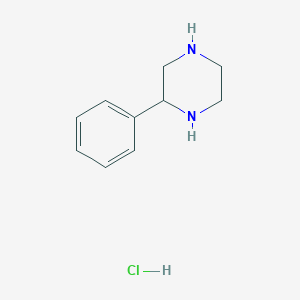
2-Phenylpiperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylpiperazine hydrochloride is a chemical compound featuring a phenyl group bound to a piperazine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of piperazine, a heterocyclic organic compound that has been widely studied for its biological and pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpiperazine hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of aniline with bis-(2-chloroethyl)amine hydrochloride at elevated temperatures (160-250°C) without any solvent. The reaction mixture is then treated with an alkaline aqueous solution to obtain the product .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves heating aniline and bis-(2-chloroethyl)amine hydrochloride in a large electric heating reactor. The reaction is carried out at around 230°C for 2.5 hours, followed by neutralization with sodium hydroxide solution. The product is then purified through reduced pressure distillation, yielding a high-purity compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenylpiperazine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpiperazine N-oxide, while reduction may yield phenylpiperazine. Substitution reactions can produce various derivatives depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
2-Phenylpiperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: It is used in studies related to neurotransmitter systems, particularly serotonin and dopamine receptors.
Medicine: It has been investigated for its potential therapeutic effects in treating conditions such as depression, anxiety, and schizophrenia.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Phenylpiperazine hydrochloride involves its interaction with specific molecular targets and pathways. It primarily acts as an antagonist at serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT2C receptors. By blocking these receptors, it modulates the levels of serotonin in the brain, which can influence mood, cognition, and behavior. Additionally, it may interact with dopamine receptors, contributing to its effects on the central nervous system .
Vergleich Mit ähnlichen Verbindungen
1-Phenylpiperazine: A simple derivative with similar pharmacological properties.
4-Phenylpiperidine:
Nefazodone: An antidepressant that shares structural similarities with 2-Phenylpiperazine hydrochloride
Uniqueness: this compound is unique due to its specific interaction with serotonin and dopamine receptors, making it a valuable compound for research in neuropharmacology. Its versatility in various chemical reactions and applications further distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C10H15ClN2 |
|---|---|
Molekulargewicht |
198.69 g/mol |
IUPAC-Name |
2-phenylpiperazine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c1-2-4-9(5-3-1)10-8-11-6-7-12-10;/h1-5,10-12H,6-8H2;1H |
InChI-Schlüssel |
PZHBYDWIPNREIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(CN1)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Oxo-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13013644.png)
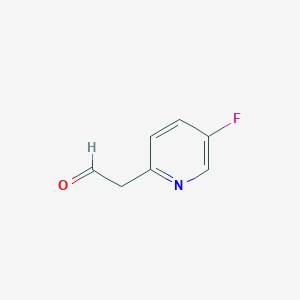
![1-(Benzo[d]isothiazol-5-yl)ethanone](/img/structure/B13013653.png)
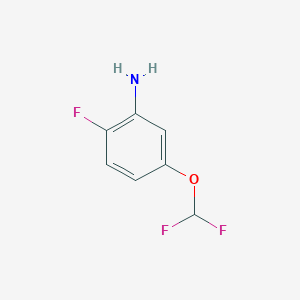
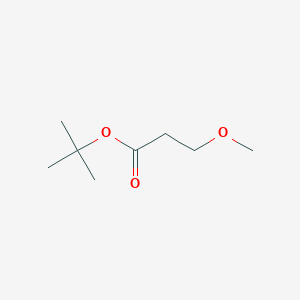
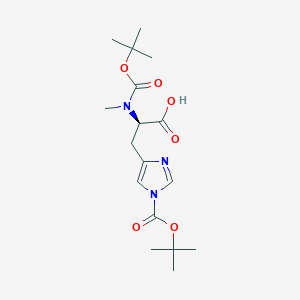
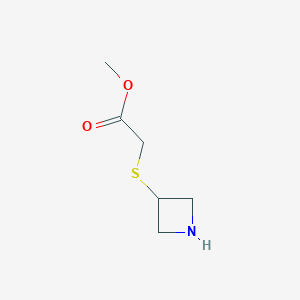
![2-Octyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13013691.png)
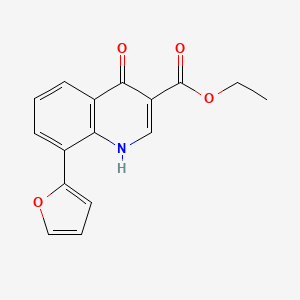
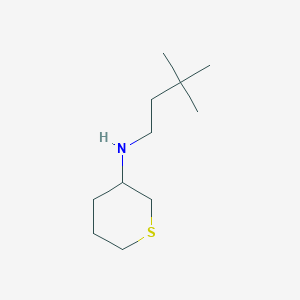

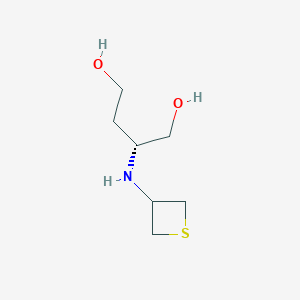
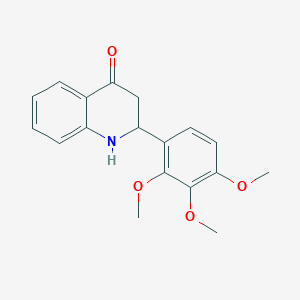
![N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine](/img/structure/B13013726.png)
